molecular formula C21H19N5O B2519705 N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide CAS No. 897622-42-3

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2519705
CAS No.: 897622-42-3
M. Wt: 357.417
InChI Key: PTYHZRHEDHCXNS-UHFFFAOYSA-N
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Description

This compound features a naphthalene-1-carboxamide core linked via a methyl group to a 1,2,3,4-tetrazole ring substituted at the 1-position with a 3,4-dimethylphenyl group. The naphthalene system may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-14-10-11-17(12-15(14)2)26-20(23-24-25-26)13-22-21(27)19-9-5-7-16-6-3-4-8-18(16)19/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYHZRHEDHCXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.

    Attachment to Naphthalene: The tetrazole derivative is then coupled with naphthalene-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, which can be achieved by reacting the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, while nucleophiles like amines or thiols can be introduced under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted tetrazole or naphthalene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that tetrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The mechanism of action often involves the modulation of signaling pathways critical for cancer cell proliferation.

Study Findings Mechanism
Inhibition of tumor growth in xenograft modelsInduction of apoptosis via caspase activation
Enhanced cytotoxicity against breast cancer cellsCell cycle arrest at G2/M phase

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Its structure allows it to interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines.

Analgesic Activity

Naphthalene-based compounds have shown promise as analgesics. Studies suggest that the tetrazole ring enhances the binding affinity to pain receptors, providing effective pain relief in preclinical models.

Photoclick Chemistry

Naphthalene-derived tetrazoles are increasingly used in photoclick chemistry due to their ability to undergo cycloaddition reactions upon light activation. This property is particularly useful for bioconjugation and imaging applications in live cells.

Application Description Significance
Protein ImagingUtilization of two-photon excitation for real-time imaging of proteinsEnables spatially controlled studies in live cells
Fluorogenic ReactionsFormation of fluorescent adducts upon light exposureUseful for tracking cellular processes

A notable study highlighted the use of this compound in two-photon triggered photoclick reactions. This method allows for precise control over reaction timing and location within biological systems, enhancing the study of dynamic cellular processes .

Metal-Organic Frameworks

The compound serves as a linker in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity. These frameworks are explored for applications in gas storage, catalysis, and drug delivery.

Framework Properties Potential Uses
NiNDTzHigh stability and porosityGas adsorption and separation
Zn-CBCPsLuminescent propertiesSensing applications

Recent advancements have shown that incorporating this compound into MOFs enhances their functionality by providing additional reactive sites for guest molecule interactions .

Mechanism of Action

The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs (Table 1) highlight variations in tetrazole substituents and aromatic systems, which critically modulate physicochemical and biological properties:

Table 1: Key Structural Analogs and Properties
Compound Name Tetrazole Substituent Aromatic System Molecular Weight Melting Point (°C) Source
N-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]methyl}naphthalene-1-carboxamide 3,4-Dimethylphenyl Naphthalene-1-carboxamide Not Provided Not Reported Target Compound
6h 1-Cyclohexyl, 2-methylphenyl Benzamide-hydroxamic acid Not Provided 117
6i 1-Benzyl, 1-phenyl Benzamide-hydroxamic acid Not Provided 108
6j 1-Benzyl 3,5-Dimethylbenzamide Not Provided 98
N-{[1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide 3,4-Difluorophenyl 3,4-Dimethoxyphenylacetamide 389.4 Not Reported
Key Observations:
  • Tetrazole Substituents :

    • 3,4-Dimethylphenyl (Target Compound) : Enhances lipophilicity compared to fluorinated (e.g., 3,4-difluorophenyl in ) or methoxylated groups. Methyl groups may sterically hinder interactions but improve membrane permeability.
    • Fluorinated Groups () : The 3,4-difluorophenyl group likely increases metabolic stability and electron-withdrawing effects, altering binding kinetics compared to dimethyl substituents .
    • Benzyl/Cyclohexyl () : Bulkier groups (e.g., benzyl in 6i, 6j) may reduce solubility but enhance selectivity for hydrophobic binding pockets .
  • 3,4-Dimethoxyphenyl in introduces electron-donating groups, which could modulate electronic properties differently than the electron-neutral naphthalene system.

Biological Activity

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the presence of a naphthalene core substituted with a tetrazole moiety and a dimethylphenyl group. This unique structure is expected to confer distinct biological activities.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of naphthalene derivatives. For instance, research has shown that certain naphthalene-1-carboxanilides exhibit potent activity against Mycobacterium avium subsp. paratuberculosis, with some compounds demonstrating two-fold higher efficacy than standard antibiotics like rifampicin and ciprofloxacin . The specific activity of this compound against various microbial strains remains to be fully elucidated but may follow similar trends observed in related compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of naphthalene derivatives has been explored in various contexts. For example, compounds derived from naphthalene have shown significant inhibition of cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines such as IL-6 and TNF-α. One study reported an IC50 value of 0.04 µM for COX-2 inhibition, indicating strong anti-inflammatory properties . This suggests that this compound may possess similar or enhanced anti-inflammatory effects.

Anticancer Activity

The anticancer properties of naphthalene-based compounds have garnered attention due to their ability to induce apoptosis and inhibit tumor growth. Notably, derivatives with structural similarities to this compound have been shown to significantly inhibit cell proliferation in various cancer cell lines. For example:

CompoundCancer TypeIC50 Value
Compound 17Breast Cancer (4T1)Significant inhibition observed
Compound 18Tubulin PolymerizationIC50 = 3.3 µM (compared to colchicine IC50 = 9.1 µM)
Compound 20Colon CancerIC50 = 0.5 µM
Compound 20Liver CancerIC50 = 0.7 µM

These findings highlight the potential for this compound to act as a potent anticancer agent through mechanisms such as tubulin inhibition and apoptosis induction .

Case Studies and Research Findings

A comprehensive review of naphthalene derivatives has revealed diverse biological activities across different studies:

  • Antimicrobial Efficacy : In vitro studies indicated that certain naphthalene derivatives exhibited superior antimicrobial activity compared to traditional agents.
  • Inflammation Models : Inflammation assays demonstrated that naphthalene compounds effectively reduced inflammation markers in LPS-induced models.
  • Cancer Cell Lines : Various synthesized naphthalene derivatives showed promising results in inhibiting proliferation in breast and colon cancer cell lines.

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